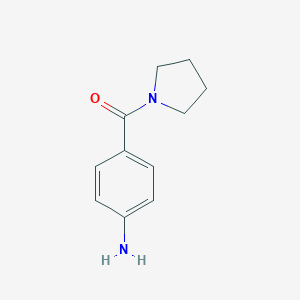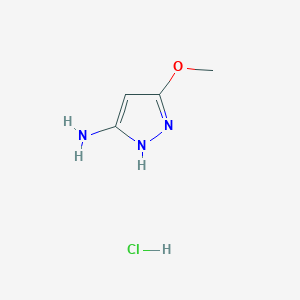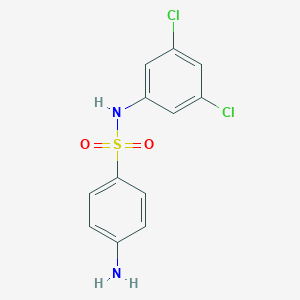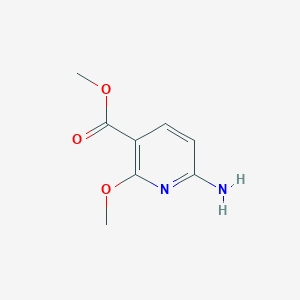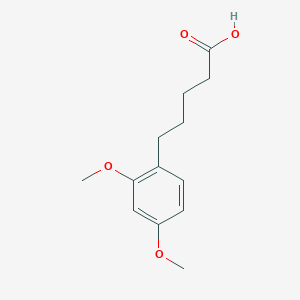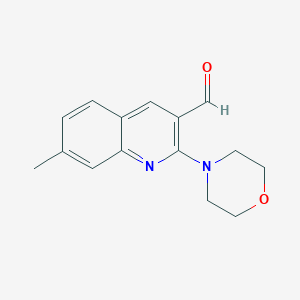
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 400067-02-9 . It has a molecular weight of 256.3 and its IUPAC name is 7-methyl-2-(4-morpholinyl)-3-quinolinecarbaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 256.3 . The InChI code representing its molecular structure is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Quinoline derivatives, including those with morpholin-4-yl groups, are synthesized through various chemical reactions such as Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reaction. These compounds have been explored for their potential in forming complex molecular structures and exhibiting a wide range of biological activities (Gouda & El‐Bana, 2022).
Biological Activities and Applications
- Research on quinoline-3-carbaldehyde derivatives has explored their potential in medicinal chemistry, including the synthesis of compounds with potential antibacterial, antitumor, and anti-inflammatory activities. For instance, novel quinolinyl chalcones derived from quinoline-3-carbaldehydes have shown promising growth-promoting effects on plants and exhibited antimicrobial properties (Hassan, Alzandi, & Hassan, 2020).
Chemical Characterization and Analysis
- The synthesis of quinolinecarbaldehydes and their Schiff base derivatives has been reported, with detailed spectroscopic and electrochemical characterization. These studies provide valuable information for the development of novel compounds with potential applications in various fields of science and technology (Wantulok et al., 2020).
Potential for Molecular Switches and Photoinduced Reactions
- Quinoline-3-carbaldehydes have been studied for their role in photoinduced hydrogen-atom transfer, demonstrating the potential for developing molecular switches. This highlights the interesting photophysical properties of quinoline derivatives that could be harnessed for various scientific applications (Lapinski et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXORMWUIJFHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355463 |
Source


|
| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
CAS RN |
400067-02-9 |
Source


|
| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

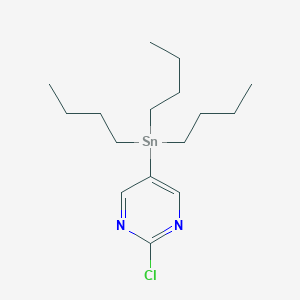
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
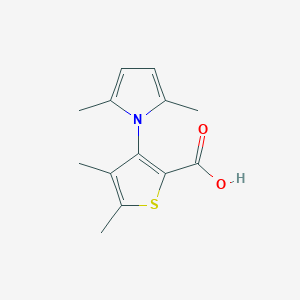
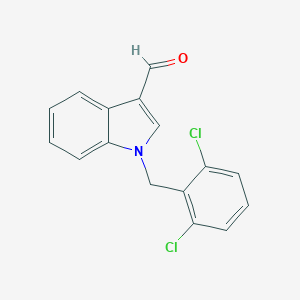
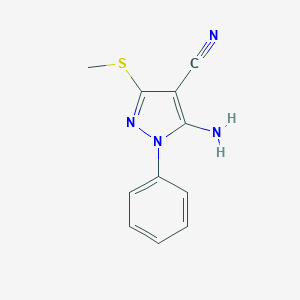
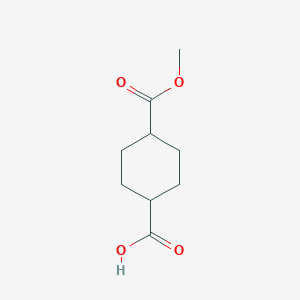
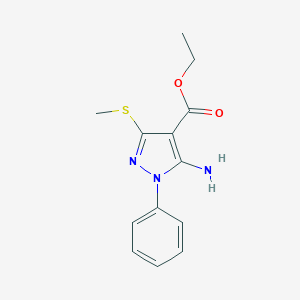
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
